1-(naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

Lipophilicity Drug-likeness Membrane permeability

This naphthalene-substituted urea features a 3-ring system (naphthalene, pyridine, tetrahydropyran) strategically assembled for kinase ATP site engagement. Its XLogP3 of 3.2 and naphthalene π-surface optimize membrane permeability and hinge-region binding, distinguishing it from dimethoxybenzyl and furan analogs. With 5 rotatable bonds and TPSA 63.3 Ų, it meets Veber oral bioavailability criteria, making it a superior starting point for lead optimization. Ideal for screening libraries targeting VEGFR-2, PDGFR, or c-Kit where pyridine-ureas show micromolar activity. Avoid analog substitution that can cause 10-fold IC50 shifts.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 2034248-92-3
Cat. No. B2611410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
CAS2034248-92-3
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H25N3O2/c27-23(25-16-19-7-3-6-17-5-1-2-9-21(17)19)26-22(18-10-13-28-14-11-18)20-8-4-12-24-15-20/h1-9,12,15,18,22H,10-11,13-14,16H2,(H2,25,26,27)
InChIKeyUCTXZUUBKXHERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2034248-92-3): Core Structural Identity for Research Procurement


1-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2034248-92-3) is a synthetic urea derivative that integrates three distinct ring systems—naphthalene, pyridine, and tetrahydropyran—around a central urea pharmacophore [1]. With a molecular formula of C23H25N3O2 and a molecular weight of 375.5 g/mol, the compound presents a calculated XLogP3 of 3.2, two hydrogen bond donors, and three hydrogen bond acceptors [1]. It belongs to the broader class of pyridine-urea compounds that have demonstrated growth inhibitory activity against multiple cancer cell lines and VEGFR-2 kinase inhibition in published studies [2]. The compound is cataloged in PubChem under CID 91629839 and is primarily sourced for research purposes [1].

Why Close Analogs of CAS 2034248-92-3 Cannot Be Assumed Equivalent: A Physicochemical Rationale for Non-Interchangeability


Substituting 1-(naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea with its closest structural analogs—such as the 3,4-dimethoxybenzyl variant (CAS 2034248-82-1, MW 385.5 g/mol) or the furan-pyridine analog (CAS 2034565-83-6, MW 301.34 g/mol)—introduces substantial alterations in lipophilicity, hydrogen bonding capacity, and aromatic surface topology that are predicted to critically impact target binding and pharmacokinetic profiles [1]. The naphthalene moiety contributes a distinct extended π-surface and higher calculated logP relative to the dimethoxybenzyl and furan replacements, which directly influences membrane permeability and binding pocket occupancy within kinase ATP sites as demonstrated in pyridine-urea SAR studies [2]. Even within the same patent family, minor aryl substituent changes have been shown to produce order-of-magnitude differences in IC50 values against VEGFR-2, underscoring the non-interchangeability of these closely related compounds [3].

Quantitative Differentiation Evidence for 1-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2034248-92-3) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison Distinguishes Naphthalene-Containing Target Compound from Dimethoxybenzyl and Furan Analogs

The target compound, 1-(naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea, possesses a computed XLogP3 of 3.2, as determined by PubChem [1]. This lipophilicity value is substantially higher than the predicted XLogP for the 3,4-dimethoxybenzyl analog (CAS 2034248-82-1, MW 385.5 g/mol), which incorporates two polar methoxy substituents that reduce partition coefficient, and exceeds the calculated logP of the smaller furan-pyridine analog (CAS 2034565-83-6, MW 301.34 g/mol), which lacks the extended naphthalene lipophilic surface . For comparison, established orally bioavailable kinase inhibitors with pyridine-urea scaffolds typically occupy a logP range of 2.5–4.0, positioning the target compound within a favorable permeability window while the dimethoxybenzyl analog is predicted to fall below this range [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor/Donor Topology Discriminates Target Compound from the Thiophene Analog Series

The target compound possesses exactly 2 hydrogen bond donors (both urea NH groups) and 3 hydrogen bond acceptors (urea carbonyl, pyridine nitrogen, and tetrahydropyran oxygen), as computed by PubChem [1]. In contrast, the thiophene-containing analog (CAS 2034269-10-6, 1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea) replaces the naphthalene with a thiophene moiety, reducing the hydrogen bond acceptor count to 2 (thiophene sulfur is a poor HBA) and eliminating the extended aromatic π-stacking surface provided by the naphthalene ring . The pyridine nitrogen in the target compound is positioned at the 3-position of the pyridine ring, providing a directional HBA that mimics the adenine hinge-binding region of ATP in kinase active sites, a feature conserved across active pyridine-ureas described by El-Naggar et al. [2].

Hydrogen bonding Binding specificity Kinase hinge binding

Molecular Weight Distinction Positions Target Compound Optimally for Lead-Like Chemical Space Compared to Bulkier Dimethoxybenzyl Analog

With a molecular weight of 375.5 g/mol, the target compound occupies a favorable position within lead-like chemical space (MW < 460 g/mol per the rule of 5) [1]. The closely related 3,4-dimethoxybenzyl analog (CAS 2034248-82-1) possesses a heavier molecular weight of 385.5 g/mol due to the two additional methoxy oxygen atoms, corresponding to an incremental increase of 10 g/mol . While both compounds remain within drug-like limits, incremental molecular weight increases are associated with reduced ligand efficiency and potential ADME liabilities in lead optimization campaigns [2].

Lead-likeness Fragment-based drug discovery Physicochemical property optimization

Naphthalene Substituent Provides Enhanced π-Stacking Potential for Kinase ATP-Binding Pocket Relative to Non-Aromatic Tetrahydropyran-Only Scaffolds

The naphthalen-1-ylmethyl substituent provides a planar, bicyclic aromatic surface of approximately 10 conjugated carbons capable of engaging in π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in kinase ATP-binding pockets [1]. Published SAR for pyridine-urea kinase inhibitors demonstrates that aromatic substituents at the urea N-position directly modulate VEGFR-2 inhibitory potency, with compounds bearing extended aromatic groups achieving IC50 values of 3.93–5.0 µM in the El-Naggar series [2]. In contrast, analogs bearing only the saturated tetrahydropyran ring at this position lack this π-stacking capacity, limiting their interactions to hydrogen bonding and van der Waals contacts alone [3]. The naphthalene group also distinguishes the target compound from furan-substituted variants, as furan offers only 4 aromatic carbons for stacking interactions.

Kinase inhibition π-π stacking ATP-competitive binding

Rotatable Bond Count and Conformational Flexibility Differentiate Target Compound from Rigid and Highly Flexible Analogs

The target compound contains 5 rotatable bonds, as computed by PubChem [1]. This value represents an intermediate conformational flexibility profile: the furan-pyridine analog (CAS 2034565-83-6, C16H19N3O3) has fewer rotatable bonds due to its more compact structure, while the dimethoxybenzyl analog (CAS 2034248-82-1) contains additional methoxy rotors that increase its rotatable bond count beyond 5 . Published analyses by Veber et al. indicate that compounds with ≤10 rotatable bonds and TPSA ≤ 140 Ų have improved oral bioavailability probability in rats, and the target compound falls well within both thresholds (TPSA = 63.3 Ų, rotatable bonds = 5) [2]. The specific combination of 5 rotatable bonds with a TPSA of 63.3 Ų places this compound in a favorable region of the Veber bioavailability space distinct from both more rigid and more flexible analogs.

Conformational entropy Binding thermodynamics Oral bioavailability

Synthetic Tractability and Commercial Availability Profile Relative to Specialized Heterocyclic Analogs

The target compound benefits from a modular urea synthesis route utilizing commercially available building blocks: naphthalen-1-ylmethylamine, pyridine-3-carboxaldehyde, and tetrahydro-2H-pyran-4-amine, assembled via reductive amination followed by urea formation with standard coupling reagents [1]. This contrasts with analogs incorporating furan-2-yl-pyridine or thiophene-pyridine hybrid intermediates, which require additional cross-coupling steps (Suzuki or Stille) to install the heteroaryl substituent on the pyridine ring, increasing synthetic complexity and cost [2]. The compound is cataloged in PubChem (CID 91629839) and is available for procurement through multiple research chemical suppliers, indicating established synthetic accessibility [3].

Synthetic accessibility Procurement reliability Scale-up potential

Optimal Research Application Scenarios for 1-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2034248-92-3) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery Screens Requiring Balanced Lipophilicity and π-Stacking Capacity

Based on the compound's XLogP3 of 3.2 and naphthalene π-surface [1], this compound is optimally positioned for inclusion in kinase inhibitor screening libraries targeting ATP-binding pockets with aromatic-rich hinge regions. The lipophilicity falls within the established window (logP 2.5–4.0) for orally bioavailable kinase inhibitors, while the naphthalene moiety provides superior π-stacking potential compared to furan or thiophene analogs . Screening programs targeting VEGFR-2, PDGFR, or c-Kit kinases—where pyridine-ureas have demonstrated micromolar inhibitory activity—are particularly relevant application scenarios [2].

Structure-Activity Relationship (SAR) Studies Mapping Aryl Substituent Effects on Target Binding

The compound's distinct naphthalene substituent, combined with its intermediate molecular weight (375.5 g/mol) and 5 rotatable bonds [1], makes it a valuable comparator compound for systematic SAR exploration of the aryl-binding sub-pocket in pyridine-urea kinase inhibitors. By comparing binding data against the dimethoxybenzyl analog (MW 385.5 g/mol) and furan analog (MW 301.34 g/mol), research teams can deconvolute the contributions of lipophilicity, π-stacking, and steric bulk to target affinity . This comparative SAR approach is established in the pyridine-urea literature, where aryl substituent variation produced 10-fold differences in VEGFR-2 IC50 values [2].

Drug-Likeness Optimization Programs Prioritizing Veber-Compliant Lead Candidates

With a TPSA of 63.3 Ų and 5 rotatable bonds [1], the target compound satisfies both Veber oral bioavailability thresholds (TPSA ≤ 140 Ų, rotatable bonds ≤ 10) and represents a favorable starting point for lead optimization . The compound's conformational profile (5 rotatable bonds) predicts lower entropic penalty upon binding compared to the more flexible dimethoxybenzyl analog (estimated 7 rotatable bonds), making it preferable for programs where oral bioavailability is a key selection criterion [2].

Chemical Probe Development for Target Engagement Studies Requiring Defined HBA/HBD Topology

The compound's specific hydrogen bonding architecture—2 HBD (urea NH), 3 HBA (urea C=O, pyridine N, tetrahydropyran O)—and pyridine nitrogen positioned at the 3-position for hinge binding [1] makes it suitable for development as a chemical probe where defined binding modality is essential. This contrasts with thiophene analogs that lack one strong HBA site, potentially reducing target residence time . The tetrahydropyran oxygen provides an additional solvation site that may improve aqueous solubility relative to purely aromatic analogs, a consideration supported by the compound's moderate TPSA of 63.3 Ų [2].

Quote Request

Request a Quote for 1-(naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.